![molecular formula C12H25BO4 B14375552 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane CAS No. 89561-45-5](/img/structure/B14375552.png)
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is a boron-containing compound with a unique structure that includes two isopropyl groups and a dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane typically involves the reaction of boronic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid or benzenesulfonic acid to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ion exchange resins to catalyze the reaction between isopropanol and boronic acid derivatives. This method allows for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reactions typically occur under mild to moderate temperatures and may require the presence of catalysts .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and ceramics
Mécanisme D'action
The mechanism by which 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, which allows it to interact with biological molecules and materials. This interaction can lead to the formation of borate esters or boronic acids, which are key intermediates in many chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with tetramethyl groups instead of isopropyl groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains methoxy and propan-2-yl groups, used in different applications.
Uniqueness
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is unique due to its specific arrangement of isopropyl groups and the dioxaborinane ring. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in synthesis and materials science .
Propriétés
Numéro CAS |
89561-45-5 |
|---|---|
Formule moléculaire |
C12H25BO4 |
Poids moléculaire |
244.14 g/mol |
Nom IUPAC |
2-propan-2-yl-5,5-di(propan-2-yloxy)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO4/c1-9(2)13-14-7-12(8-15-13,16-10(3)4)17-11(5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
TYXNGUHMRSIQHX-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(OC(C)C)OC(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
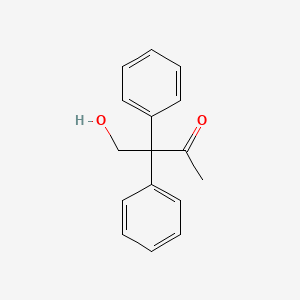

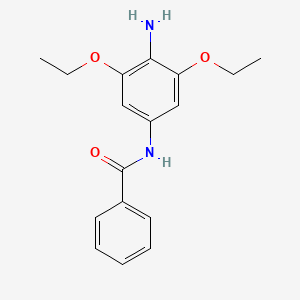
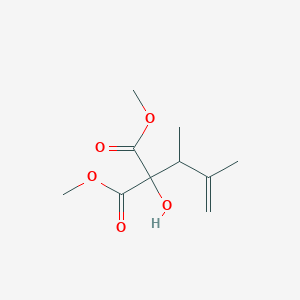
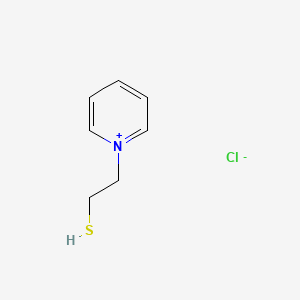
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
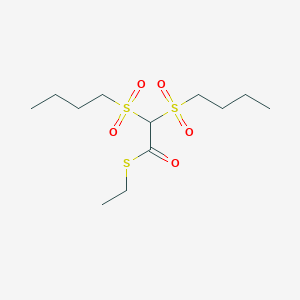

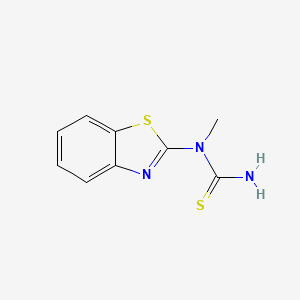

![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
